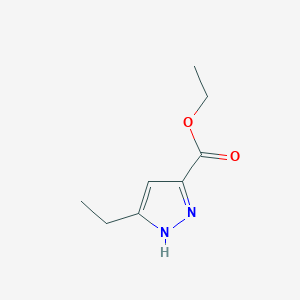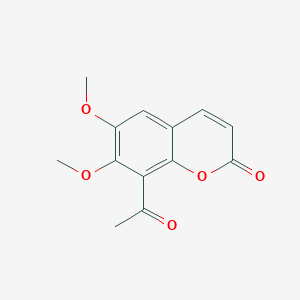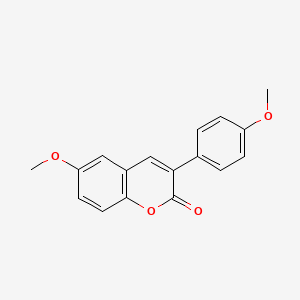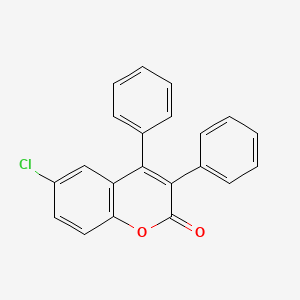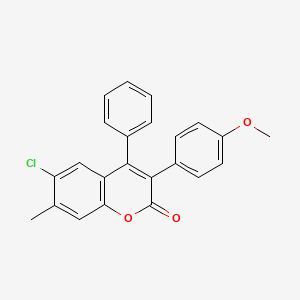![molecular formula C13H6ClF3N4O B3041277 2-(6-Chloro-3-pyridyl)-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-oxadiazole CAS No. 265307-78-6](/img/structure/B3041277.png)
2-(6-Chloro-3-pyridyl)-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(6-Chloro-3-pyridyl)-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFTR(inh)-172, and it is a potent and specific inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that plays a crucial role in regulating the transport of chloride ions across cell membranes, and its dysfunction is associated with the development of cystic fibrosis.
Wirkmechanismus
The mechanism of action of CFTR(inh)-172 involves the inhibition of CFTR chloride channel activity. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and its dysfunction is associated with the development of cystic fibrosis. CFTR(inh)-172 binds to a specific site on the CFTR protein and prevents the transport of chloride ions across cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CFTR(inh)-172 have been extensively studied in various in vitro and in vivo models. CFTR(inh)-172 has been shown to effectively inhibit CFTR chloride channel activity in various cell types, including airway epithelial cells and pancreatic duct cells. In addition, CFTR(inh)-172 has been shown to improve the function of CFTR in cystic fibrosis patient-derived cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CFTR(inh)-172 in lab experiments is its specificity and potency in inhibiting CFTR chloride channel activity. This allows for the precise study of the role of CFTR in various cellular processes. However, one of the limitations of using CFTR(inh)-172 is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on CFTR(inh)-172. One potential direction is the development of more potent and specific inhibitors of CFTR chloride channel activity. Another direction is the investigation of the potential therapeutic applications of CFTR(inh)-172 in cystic fibrosis and other diseases associated with CFTR dysfunction. Additionally, the role of CFTR in various cellular processes, such as ion transport and signal transduction, can be further studied using CFTR(inh)-172 as a tool.
Wissenschaftliche Forschungsanwendungen
2-(6-Chloro-3-pyridyl)-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cystic fibrosis research. CFTR(inh)-172 has been shown to be a potent and specific inhibitor of CFTR chloride channel activity, and it has been used to study the role of CFTR in cystic fibrosis pathogenesis.
Eigenschaften
IUPAC Name |
2-(6-chloropyridin-3-yl)-5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4O/c14-10-4-1-7(5-19-10)11-20-21-12(22-11)9-3-2-8(6-18-9)13(15,16)17/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIISSQPRFKHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NN=C(O2)C3=NC=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


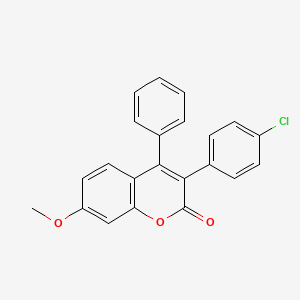
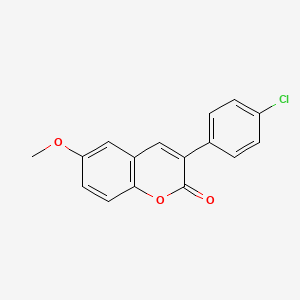

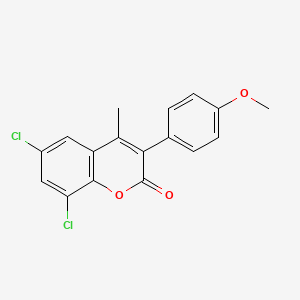

![(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B3041201.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3041202.png)
